Bicyclo[3.1.0]hexane-3-carbaldehyde
Overview
Description
Bicyclo[3.1.0]hexane-3-carbaldehyde is a bicyclic compound characterized by a unique structural motif. This compound features a cyclopropane ring fused to a cyclohexane ring, with an aldehyde functional group attached to the third carbon of the cyclohexane ring. The rigid and strained structure of this compound makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexane-3-carbaldehyde can be synthesized through various methods. One notable approach involves the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes as the C1 source. This method employs a copper(I)/secondary amine cooperative catalyst, enabling the single-step construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and broad substrate scope .
Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Using an organic or iridium photoredox catalyst and blue LED irradiation, this reaction provides good yields for a wide range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The methods mentioned above can be adapted for industrial-scale production, with optimizations in reaction conditions and catalyst usage to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The strained bicyclic structure allows for nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Bicyclo[3.1.0]hexane-3-carboxylic acid.
Reduction: Bicyclo[3.1.0]hexane-3-methanol.
Substitution: Various substituted bicyclo[3.1.0]hexane derivatives, depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.1.0]hexane-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[3.1.0]hexane-3-carbaldehyde exerts its effects involves its interaction with molecular targets through its rigid and strained structure. This unique conformation allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . The compound’s aldehyde group can also participate in various chemical reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane-3-carbaldehyde can be compared to other bicyclic compounds such as:
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern, leading to distinct chemical properties and reactivity.
Cyclohexane: A monocyclic analog that lacks the strain and rigidity of bicyclo[3.1.0]hexane, resulting in different chemical behavior.
Cyclopropane: A simpler bicyclic compound that shares the strained three-membered ring but lacks the additional ring structure of bicyclo[3.1.0]hexane.
The uniqueness of this compound lies in its combination of a strained bicyclic structure with an aldehyde functional group, making it a versatile and valuable compound for various applications.
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-4-5-1-6-3-7(6)2-5/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCKHVMOZVPJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1543035-09-1 | |
Record name | bicyclo[3.1.0]hexane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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